molecular formula C23H25N3O2 B5180531 N-(2-furylmethyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide

N-(2-furylmethyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide

Cat. No. B5180531
M. Wt: 375.5 g/mol
InChI Key: NEIIMMPXFOYMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide, commonly known as FPMB, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a benzamide derivative that exhibits a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of FPMB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to the death of cancer cells, making FPMB a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
In addition to its potential as a therapeutic agent, FPMB has also been shown to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to exhibit antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, FPMB has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPMB is its wide range of potential applications in the field of medicinal chemistry. Additionally, the synthetic method for FPMB has been optimized to produce high yields of pure product, making it a viable option for large-scale production. However, there are also limitations to the use of FPMB in lab experiments. For example, its mechanism of action is not fully understood, making it difficult to predict its effects in vivo. Additionally, more research is needed to fully understand the potential side effects of FPMB.

Future Directions

There are several potential future directions for research on FPMB. One area of interest is the development of new synthetic methods that can produce FPMB more efficiently and with fewer side effects. Additionally, further investigation is needed to fully understand the mechanism of action of FPMB, which could lead to the development of new therapeutic agents for the treatment of various diseases. Finally, more research is needed to fully understand the potential side effects of FPMB, which could help to inform its use in clinical settings.

Synthesis Methods

The synthesis of FPMB involves several steps, including the reaction of 2-furaldehyde with benzylamine to form 2-(benzylamino)furan, which is then reacted with 4-[(4-chlorophenyl)piperazin-1-yl]methyl chloride to form the final product, FPMB. This synthetic method has been optimized to produce high yields of pure FPMB, making it a viable option for large-scale production.

Scientific Research Applications

FPMB has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of interesting biological activities, including antitumor, antifungal, and antibacterial effects. Additionally, FPMB has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c27-23(24-17-22-7-4-16-28-22)20-10-8-19(9-11-20)18-25-12-14-26(15-13-25)21-5-2-1-3-6-21/h1-11,16H,12-15,17-18H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIIMMPXFOYMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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